N-cyclopentylmethanesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
69200-54-0 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
N-cyclopentylmethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)7-6-4-2-3-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
IJXUJLYIQLLJEP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCCC1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cyclopentylmethanesulfonamide and Its Derivatives
Established and Evolving Synthetic Pathways to the Core Structure
The formation of the N-cyclopentylmethanesulfonamide scaffold can be achieved through several distinct synthetic routes, ranging from classical, well-established methods to modern, more sustainable approaches.
Formation of the Sulfonamide Linkage via Sulfonyl Chlorides and Cyclopentylamines
The most traditional and widely practiced method for synthesizing this compound involves the reaction of methanesulfonyl chloride with cyclopentylamine (B150401). This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. nih.gov The reaction typically proceeds by the attack of the nitrogen atom of cyclopentylamine on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group.
To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is generally required. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. The choice of solvent is also crucial and often involves aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN) to ensure the solubility of the reactants and prevent side reactions. The classical method using sulfonyl chlorides is robust but requires handling of moisture-sensitive and corrosive reagents. rsc.org
Table 1: Typical Reaction Conditions for the Synthesis of this compound via Sulfonyl Chloride
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Methanesulfonyl Chloride, Cyclopentylamine | Formation of the sulfonamide bond |
| Base | Triethylamine, Pyridine, or K₂CO₃ | To neutralize HCl byproduct |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | To dissolve reactants and facilitate reaction |
| Temperature | 0 °C to room temperature | To control reaction rate and minimize side reactions |
Direct N-Alkylation and N-Acylation Strategies
Alternative strategies to form the this compound structure involve forming the C-N bond through N-alkylation or N-acylation. In an N-alkylation approach, methanesulfonamide (B31651) can be deprotonated with a suitable base to form a nucleophilic anion, which then reacts with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide. mdpi.com Modern variations of this approach utilize greener alkylating agents. For instance, a practical and efficient N-alkylation of sulfonamides can be achieved using alcohols as alkylating reagents under solvent-free conditions with manganese dioxide as a catalyst. organic-chemistry.org
Another advanced method is the palladium-catalyzed cross-coupling of methanesulfonamide with cyclopentyl halides or pseudohalides. organic-chemistry.orgorganic-chemistry.org This method avoids the use of potentially genotoxic alkylating agents and offers high yields and excellent functional group tolerance. organic-chemistry.org These N-alkylation methods are particularly useful for creating libraries of derivatives from a common sulfonamide precursor.
N-acylation strategies are also employed, where cyclopentylamine is reacted with an activated form of methanesulfonic acid other than the chloride. While less common for this specific target, these methods contribute to the diverse toolkit for sulfonamide synthesis.
Electrochemical Approaches to Sulfonamide Synthesis
In recent years, electrochemical methods have emerged as a powerful and environmentally benign alternative for constructing sulfonamide linkages. nih.gov These techniques avoid the need for harsh reagents and often proceed under mild conditions, generating minimal waste. rsc.orgnih.gov
One prominent electrochemical strategy involves the oxidative coupling of thiols and amines. nih.gov In a potential application for this compound, methanethiol (B179389) could be electrochemically oxidized to form a disulfide, which then reacts with an electrochemically generated cyclopentylamine radical cation to form the sulfonamide. nih.gov Another innovative approach utilizes sulfur dioxide (SO₂), arenes, and amines directly. nih.govkit.edu This metal-free dehydrogenative process exploits the reactivity of the amine and SO₂ to form an amidosulfinate intermediate, which then couples with the aromatic or aliphatic partner. nih.gov This method is highly convergent and can be performed in a single-pass flow system, demonstrating its scalability. kit.edu
Furthermore, the electrochemical oxidation of stable and inexpensive sodium salts of sulfinic acids in the presence of an amine provides a direct route to sulfonamides. rsc.org These methods are often performed in aqueous electrolytes using simple carbon-based electrodes, highlighting their green chemistry credentials. rsc.orgacs.org
Table 2: Comparison of Electrochemical Synthesis Strategies for Sulfonamides
| Electrochemical Method | Starting Materials | Key Intermediate | Advantages | Reference |
|---|---|---|---|---|
| Oxidative Coupling | Thiols (e.g., Methanethiol), Amines (e.g., Cyclopentylamine) | Disulfide, Aminium Radical Cation | Reagent-free, fast reaction times | nih.gov |
| Direct SO₂ Utilization | Arenes/Alkanes, SO₂, Amines | Amidosulfinate | Metal-free, high atom economy, scalable | nih.govkit.edu |
| Sulfinic Acid Salt Oxidation | Sodium Sulfinates, Amines | Sulfinyl Radical | Uses stable/inexpensive precursors, aqueous media | rsc.org |
Stereoselective Synthesis and Chiral Modifications
Introducing chirality into sulfonamide structures is crucial for applications in asymmetric catalysis and medicinal chemistry. Stereoselective methods allow for the precise control of the three-dimensional arrangement of atoms.
Enantioselective Approaches to this compound Analogs
The synthesis of enantiomerically enriched analogs of this compound can be achieved through several catalytic asymmetric strategies. While the parent compound is achiral, chirality can be introduced by modifying either the cyclopentyl or the methyl group or by creating axial chirality.
One approach involves the use of chiral starting materials, such as an enantiomerically pure substituted cyclopentylamine, which can be synthesized via established methods and then coupled with methanesulfonyl chloride. nih.gov
More advanced catalytic methods create chirality during the synthesis. For example, palladium-catalyzed enantioselective N-allylation of secondary sulfonamides can produce N-C axially chiral sulfonamides with high enantioselectivity. nih.gov Similarly, the atroposelective hydroamination of allenes catalyzed by palladium complexes offers a direct route to axially chiral sulfonamides with broad functional group tolerance. acs.orgacs.org These methods could be adapted to create chiral analogs of this compound. Furthermore, enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, merging photoredox and hydrogen-bonding catalysis, provides access to sulfones with a chiral center, a strategy that could potentially be extended to sulfonamide synthesis. rsc.org
Diastereoselective Control in Cyclopentyl Ring Functionalization
For derivatives of this compound that bear additional substituents on the cyclopentyl ring, controlling the relative stereochemistry (diastereoselectivity) is a key synthetic challenge. The existing N-methanesulfonyl group can act as a directing group to influence the facial selectivity of subsequent reactions on the cyclopentyl ring.
Intramolecular reactions are a powerful tool for achieving high diastereoselectivity. For example, a titanium-mediated intramolecular cyclopropanation of N-alkenyl amides can produce bicyclic aminocyclopropanes with good diastereoselectivity, a transformation that highlights how substituents on the nitrogen can control the stereochemical outcome of reactions on an attached alkyl chain. researchgate.net While not directly on a cyclopentyl ring, the principles of amide-directed reactions are applicable. The amide or sulfonamide functionality can coordinate to a metal catalyst, directing a reagent to one face of the molecule. ku.edu This has been demonstrated in the directed hydrogenation of cyclopropenes where a carboxamide function directs the catalyst. ku.edu
Catalyst-controlled C-H functionalization offers another sophisticated route. Dirhodium catalysts have been used for the regio- and diastereoselective synthesis of pyrrolidines via intramolecular nitrene insertion, demonstrating that the catalyst, rather than just the substrate, can dictate the stereochemical outcome. nih.gov Such strategies could be envisioned for the diastereoselective functionalization of the C-H bonds of the cyclopentyl ring in this compound.
Transition-Metal-Catalyzed Synthetic Routes to this compound Derivatives
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For the synthesis of this compound derivatives, these methods offer powerful strategies for functionalizing the cyclopentyl ring or for constructing more complex molecular architectures around the core sulfonamide scaffold.
Key catalytic reactions applicable to the synthesis of these derivatives include palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, and C-H functionalization. For instance, C-H activation of the cyclopentyl ring could allow for the direct introduction of aryl or other functional groups, bypassing the need for pre-functionalized starting materials. While literature specifically detailing these reactions on this compound is sparse, the principles are broadly applicable.
Gold and copper co-catalyzed reactions have also shown promise in the synthesis of complex nitrogen-containing heterocycles. mdpi.com A tandem hydroamination-semipinacol process, for example, could be envisioned for constructing intricate derivatives. mdpi.com These catalytic systems are valued for their ability to perform complex transformations under mild conditions. mdpi.com Ruthenium-based catalysts, such as the Grubbs catalysts, are well-known for their role in olefin metathesis, which could be employed to build complex side chains on derivatives. mdpi.com
Below is a table illustrating potential transition-metal-catalyzed reactions for the synthesis of this compound derivatives, based on established methodologies for similar compounds.
Table 1: Illustrative Transition-Metal-Catalyzed Reactions for Derivative Synthesis
| Reaction Type | Catalyst System (Example) | Substrates | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ / SPhos | Bromo-N-cyclopentylmethanesulfonamide, Arylboronic acid | Aryl-substituted this compound |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | This compound, Aryl halide | N-Aryl-N-cyclopentylmethanesulfonamide derivative |
| C-H Arylation | Pd(OAc)₂ / Ligand | This compound, Aryl halide | N-(Arylcyclopentyl)methanesulfonamide |
Green Chemistry Principles and Sustainable Synthetic Protocols for this compound
The integration of green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. labdepotinc.commsu.edu These principles provide a framework for developing more sustainable routes to this compound.
The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, serve as a guide for this endeavor. labdepotinc.com Key principles applicable to the synthesis of this compound include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. nih.gov This involves optimizing reactions to achieve high yields and selectivity.
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. labdepotinc.com
Less Hazardous Chemical Syntheses: Avoiding the use of toxic reagents and solvents is crucial. For example, replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. jddhs.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are used in small amounts and can be recycled, reducing waste. nih.govyoutube.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. jddhs.com Techniques like microwave-assisted synthesis can also enhance energy efficiency by reducing reaction times. jddhs.com
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels is a key aspect of sustainability. msu.edu
A sustainable protocol for this compound might involve a one-pot synthesis from readily available starting materials, using a recyclable catalyst in an environmentally benign solvent. For example, using propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent represents a greener alternative for amide bond formation, often proceeding in non-halogenated solvents at room temperature. nih.gov
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Protocol | Green/Sustainable Protocol |
|---|---|---|
| Solvent | Halogenated (e.g., Dichloromethane) | Benign (e.g., EtOAc, 2-MeTHF) or solvent-free jddhs.comnih.gov |
| Reagents | Stoichiometric, potentially hazardous bases | Catalytic amounts of a recyclable catalyst youtube.com |
| Energy Input | High temperature reflux for extended periods | Ambient temperature or microwave-assisted synthesis jddhs.com |
| Purification | Multi-step extraction and column chromatography | Minimized workup, potential for direct crystallization |
| Waste Generation | High E-Factor (significant solvent and reagent waste) | Low E-Factor (minimal waste) nih.gov |
Flow Chemistry and Continuous Processing Applications in this compound Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.netcapes.gov.br This approach offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. scielo.br
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. scielo.br The small internal volume of these reactors allows for superior heat and mass transfer, enabling precise control over reaction conditions such as temperature and pressure. nih.gov This enhanced control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive or unstable intermediates. rsc.org
The synthesis of sulfonamides, which often involves highly exothermic reactions (e.g., the reaction of a sulfonyl chloride with an amine), is particularly well-suited for flow chemistry. rsc.org By performing the reaction in a continuous flow reactor, the heat generated is rapidly dissipated, preventing thermal runaway and improving process safety. rsc.org
A continuous process for this compound could involve the following steps:
Continuous generation of methanesulfonyl chloride from a suitable precursor. rsc.org
Immediate reaction with cyclopentylamine in a flow reactor with precise temperature control.
In-line purification using scavenger resins or continuous crystallization to isolate the final product. nih.govacs.org
This approach not only enhances safety but also facilitates rapid process optimization and straightforward scaling by either extending the operation time or by "numbering-up" – running multiple reactors in parallel. scielo.br
Table 3: Conceptual Parameters for Continuous Flow Synthesis of this compound
| Parameter | Description | Advantage |
|---|---|---|
| Reactor Type | Plug Flow Reactor (PFR) or Packed-Bed Reactor | Excellent mixing and heat transfer scielo.br |
| Flow Rate | Optimized for desired residence time (e.g., 0.1 - 10 mL/min) | Precise control over reaction time, maximizing conversion |
| Temperature | Precisely controlled via external heating/cooling jacket | Improved selectivity and safety, especially for exothermic steps nih.gov |
| Concentration | Higher concentrations possible compared to batch | Increased throughput and reduced solvent waste scielo.br |
| Downstream Processing | In-line extraction, scavenging, or crystallization | Automated and continuous purification, reducing manual handling acs.org |
Elucidation of Chemical Reactivity and Transformation Mechanisms of N Cyclopentylmethanesulfonamide
Reactivity at the Sulfonamide Nitrogen Atom
The nitrogen atom of the sulfonamide group in N-cyclopentylmethanesulfonamide is a key site for chemical transformations. Its reactivity is characterized by both nucleophilic and electrophilic behavior, allowing for a diverse range of functionalizations.
Nucleophilic Transformations Involving the N-H Bond
The presence of a proton on the nitrogen atom imparts acidic character, enabling it to act as a nucleophile in various reactions, particularly after deprotonation.
Reactions with Aldehydes and Ketones:
This compound can react with aldehydes and ketones in an acid-catalyzed condensation reaction to form N-sulfonyl imines. researchgate.net This transformation proceeds through the initial nucleophilic attack of the sulfonamide nitrogen onto the carbonyl carbon of the aldehyde or ketone. libretexts.orgjackwestin.com The resulting hemiaminal intermediate then undergoes dehydration to yield the final imine product. The reaction is typically reversible and conducted under conditions that facilitate the removal of water. libretexts.org The general mechanism for this reaction is outlined below:
General Mechanism of N-Sulfonyl Imine Formation
| Step | Description |
| 1. Protonation of Carbonyl | The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| 2. Nucleophilic Attack | The nitrogen atom of this compound attacks the activated carbonyl carbon. |
| 3. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a hydroxyl group. |
| 4. Dehydration | The hydroxyl group is protonated and eliminated as a water molecule, forming a carbocation. |
| 5. Imine Formation | The nitrogen lone pair forms a double bond with the carbon, and the catalyst is regenerated. |
This table provides a generalized mechanism for the reaction of sulfonamides with aldehydes and ketones.
Reactions with Cyanates:
Electrophilic Functionalization of the Nitrogen Moiety
The sulfonamide nitrogen can also be functionalized through reactions with various electrophiles, leading to the formation of N-substituted derivatives.
N-Alkylation and N-Acylation:
This compound can undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using various methods, including manganese-catalyzed reactions with alcohols, which proceed via a "borrowing hydrogen" mechanism. researchgate.net Microwave-assisted, solvent-free phase-transfer catalysis provides another efficient route for N-alkylation. mdpi.com
The Mitsunobu reaction offers a powerful method for the N-alkylation of sulfonamides with a wide range of alcohols. organic-chemistry.orgwikipedia.orgyoutube.com This reaction proceeds with an inversion of stereochemistry at the alcohol carbon and involves the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgyoutube.com The Fukuyama-Mitsunobu variation is particularly noted for the formation of C-N bonds. wikipedia.org The general applicability of the Mitsunobu reaction has been demonstrated in the synthesis of cyclic sulfonamides. nih.gov
The Buchwald-Hartwig amination provides a palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. wikipedia.orgcapes.gov.brorganic-chemistry.orgrug.nl This reaction is highly versatile for the synthesis of N-aryl and N-heteroaryl sulfonamides from the corresponding aryl or heteroaryl halides/triflates. The mechanism involves oxidative addition, coordination of the sulfonamide, deprotonation, and reductive elimination. youtube.com
Transformations Involving the Cyclopentyl Ring System
The cyclopentyl moiety of this compound can also be a site for chemical modification, allowing for the introduction of further functionality or alteration of the ring structure itself.
Functionalization and Derivatization of the Cyclopentyl Moiety
The saturated nature of the cyclopentyl ring makes direct functionalization challenging, often requiring free-radical-mediated processes. Radical reactions can be employed to introduce functional groups onto the cyclopentane (B165970) ring. nih.govacs.orgoregonstate.edu For instance, the generation of a cyclopentyl radical could allow for subsequent reactions with various trapping agents.
More synthetically accessible routes to functionalized cyclopentyl sulfonamides often involve starting with a pre-functionalized cyclopentane ring and then introducing the methanesulfonamide (B31651) group. The preparation of various 1,2,3,4,5-functionalized cyclopentane derivatives has been reported, which could, in principle, be converted to their corresponding sulfonamides. nih.govresearchgate.net
Ring Expansion and Contraction Strategies on Cyclopentyl Derivatives
While specific examples for this compound are not documented, general strategies for ring expansion and contraction of cyclic systems can be considered. For instance, ring-closing metathesis (RCM) of diene-containing sulfonamides is a powerful tool for the synthesis of cyclic sulfonamides of varying ring sizes. nih.govresearchgate.netrsc.org By designing a substrate with a cyclopentyl ring and an appropriately positioned diene, RCM could potentially be used to construct larger, fused ring systems.
Mechanistic Investigations of Key Synthetic Transformations
The mechanisms of several key reactions relevant to the transformation of this compound have been studied, providing insight into the reaction pathways and intermediates.
The mechanism of the manganese-catalyzed N-alkylation of sulfonamides with alcohols is proposed to initiate with the dehydrogenation of the alcohol to an aldehyde. This is followed by condensation with the sulfonamide to form an N-sulfonylimine, which is then reduced by the manganese hydride species generated in the initial dehydrogenation step. researchgate.net
The Mitsunobu reaction mechanism is complex, involving the initial formation of a betaine (B1666868) from triphenylphosphine (B44618) and an azodicarboxylate. This activates the alcohol, which is then displaced by the nucleophilic sulfonamide nitrogen in an SN2 fashion, leading to an inversion of configuration at the alcohol carbon. wikipedia.orgyoutube.com
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the sulfonamide to the palladium center. Deprotonation of the sulfonamide by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com
Examination of Reaction Intermediates (e.g., iminium ions in reductive amination precursors)
The transformation of N-alkylsulfonamides often proceeds through key reactive intermediates, with N-sulfonyl imines and their corresponding protonated forms, N-sulfonyliminium ions, playing a central role. These intermediates are critical in understanding the reaction pathways of compounds like this compound.
N-sulfonyl imines are typically formed through the condensation of a sulfonamide with an aldehyde or ketone. nih.gov This reaction is often catalyzed by acid, which facilitates the dehydration of the initial hemiaminal intermediate. libretexts.orgyoutube.com In the context of this compound, a plausible pathway for its involvement in reactions would be its initial conversion to an N-sulfonyl imine or its participation in reactions that form such an intermediate.
For instance, the reaction of a primary sulfonamide with an aldehyde generates an N-sulfonyl imine. nih.gov These imines are electrophilic in nature and can undergo nucleophilic attack. The reactivity of these intermediates is influenced by the substituents on the sulfur atom and the nitrogen atom.
A significant body of research focuses on the generation and subsequent reactions of N-sulfonyliminium ions. These ions are even more electrophilic than the corresponding neutral imines and are readily attacked by nucleophiles. The formation of N-sulfonyliminium ions can be achieved by the protonation of an N-sulfonyl imine or by the direct reaction of a sulfonamide with a carbonyl compound under acidic conditions. usm.edu
Studies on N-sulfonylindoles and ene-sulfonamides have shown that imine intermediates can be formed through radical cyclizations. beilstein-journals.org The fate of these imine intermediates, whether they are stable enough to be isolated or undergo further reactions such as reduction, depends on the specific molecular structure. beilstein-journals.org For example, N-aryl substituted imines have been observed to be more prone to reduction compared to their N-alkyl counterparts. beilstein-journals.org
The table below summarizes the key aspects of iminium ion intermediates based on related chemistries.
| Intermediate | Precursors | Key Characteristics | Typical Subsequent Reactions |
| N-Sulfonyl Imine | Sulfonamide + Aldehyde/Ketone | Electrophilic C=N bond | Nucleophilic addition, Cycloaddition, Reduction to N-alkylsulfonamide nih.gov |
| N-Sulfonyliminium Ion | N-Sulfonyl Imine + Acid | Highly electrophilic, transient | Intramolecular cyclization (e.g., Pictet-Spengler type), Nucleophilic attack usm.edu |
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics of reactions involving N-alkylsulfonamides, particularly the formation of N-sulfonyl imines, are influenced by several factors:
Catalyst: The choice of catalyst is crucial. Both Brønsted and Lewis acids can catalyze the formation of N-sulfonyliminium ions, with Lewis acids like scandium (III) and copper (II) triflates showing high efficiency in promoting cyclization reactions. usm.edu
Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate.
Steric Hindrance: The steric bulk of the reactants, such as the aldehyde and the N-sulfonyl group, can impact the rate of reaction. usm.edu
Electronic Effects: Electron-donating or electron-withdrawing groups on the sulfonamide can alter the nucleophilicity of the nitrogen atom and the stability of the resulting intermediates. For example, less electron-rich sulfonamides have been shown to give lower yields in the formation of N-sulfonyl imines. nih.gov
The following table outlines the expected influence of various factors on the kinetics and thermodynamics of reactions analogous to those that this compound would undergo.
| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |
| Acid Catalyst | Generally increases the rate by activating the carbonyl group and facilitating dehydration. usm.edu | Can shift the equilibrium towards the product by stabilizing the transition state. |
| Temperature | Higher temperatures typically increase the reaction rate. | The effect is dependent on the enthalpy of the reaction (ΔH). For endothermic reactions, higher temperatures favor the products. |
| Reactant Concentration | Higher concentrations of reactants lead to a higher reaction rate according to the rate law. | Higher reactant concentrations can shift the equilibrium towards the products (Le Chatelier's principle). |
| Removal of Water | Does not directly affect the intrinsic rate constant but drives the reaction forward by preventing the reverse reaction. youtube.com | Shifts the equilibrium significantly towards the formation of the imine product. |
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgnih.govnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. beilstein-journals.orgrsc.org
While there are no specific examples in the literature of this compound participating in MCRs, its chemical structure suggests potential for such applications. Given that primary amines and carboxylic acids are common components in well-known MCRs like the Ugi and Passerini reactions, this compound could potentially be modified to act as a suitable component. beilstein-journals.orgnih.gov
For example, if the sulfonamide nitrogen could act as a nucleophile, it might participate in an Ugi-type reaction. The classical Ugi four-component reaction involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. beilstein-journals.org
Alternatively, this compound could be a precursor to a component in an MCR. For instance, its hydrolysis could yield cyclopentylamine (B150401), a primary amine that is a viable component for various MCRs.
The potential for this compound or its derivatives to be used in MCRs opens up avenues for the rapid synthesis of diverse and complex molecules, which is of significant interest in medicinal chemistry and drug discovery. mdpi.com
Advanced Spectroscopic and Structural Characterization of N Cyclopentylmethanesulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from advanced 2D NMR experiments (such as COSY, HSQC, HMBC) for N-cyclopentylmethanesulfonamide have not been reported in available scientific literature. This information is crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the cyclopentyl and methanesulfonyl moieties.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis
While the exact mass of this compound can be calculated from its chemical formula (C₆H₁₃NO₂S), experimental HRMS data is needed to confirm its elemental composition with high precision. Furthermore, an analysis of its fragmentation pattern, which would reveal characteristic losses of fragments such as the cyclopentyl group or parts of the sulfonamide group, is not available.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, critical information regarding its solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions (such as hydrogen bonding involving the sulfonamide N-H group) cannot be discussed.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Experimentally determined infrared (IR) and Raman spectra for this compound are required to identify and analyze its characteristic vibrational frequencies. This would include the stretching and bending modes of the S=O and C-S bonds in the sulfonamide group, as well as the vibrations associated with the cyclopentyl ring and N-H bond.
Computational and Theoretical Investigations on N Cyclopentylmethanesulfonamide
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-cyclopentylmethanesulfonamide at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic makeup.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground state properties of molecules. mdpi.comyoutube.com By approximating the electron density, DFT can accurately predict the optimized molecular geometry, including bond lengths and angles, of this compound. youtube.comnih.gov A typical DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G*, can yield the equilibrium structure of the molecule. nih.gov
Below is a hypothetical data table of optimized geometric parameters for this compound, as would be predicted by a DFT calculation.
| Parameter | Atom 1 | Atom 2 | Predicted Value |
| Bond Length | S | O1 | 1.45 Å |
| Bond Length | S | O2 | 1.45 Å |
| Bond Length | S | N | 1.65 Å |
| Bond Length | S | C(methyl) | 1.78 Å |
| Bond Length | N | C(cyclopentyl) | 1.48 Å |
| Bond Angle | O1 | S | O2 |
| Bond Angle | O1 | S | N |
| Bond Angle | N | S | C(methyl) |
| Dihedral Angle | C(cyclopentyl) | N | S |
This interactive table presents hypothetical DFT-calculated geometric parameters for this compound, illustrating typical bond lengths and angles for similar sulfonamides.
Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous analysis of the electronic structure of this compound. rsc.orgrsc.org Techniques such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to calculate orbital energies, electron density distribution, and the molecular electrostatic potential (MEP). researchgate.net The MEP, for instance, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting reactivity. For this compound, the oxygen atoms of the sulfonyl group are expected to be highly electronegative, creating a region of negative electrostatic potential.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the cyclopentyl ring and the rotation around the S-N bond mean that this compound can exist in multiple conformations. youtube.comyoutube.com Conformational analysis aims to identify the stable conformers and map their relative energies on a potential energy surface. researchgate.net Computational methods can systematically explore the conformational space by rotating dihedral angles and calculating the energy of each resulting structure. This analysis reveals the most stable, low-energy conformations and the energy barriers between them. For the cyclopentyl group, envelope and twist conformations are typically the most stable.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movement and interactions in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. These simulations provide insights into how the solvent and surrounding environment affect the molecule's conformation and flexibility. For instance, an MD simulation in water would show the formation of hydrogen bonds between the sulfonamide group and water molecules, influencing its solubility and conformational preferences.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.govnmrdb.org DFT calculations, for example, can provide theoretical ¹H and ¹³C NMR spectra that, when compared to experimental data, can help assign peaks to specific atoms in the molecule. Similarly, calculated IR spectra can help identify the characteristic vibrational modes of the sulfonyl and cyclopentyl groups.
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.
| Atom | Predicted Chemical Shift (ppm) |
| C (methyl) | 40.5 |
| C1 (cyclopentyl, attached to N) | 60.2 |
| C2, C5 (cyclopentyl) | 24.8 |
| C3, C4 (cyclopentyl) | 23.1 |
This interactive table displays hypothetical ¹³C NMR chemical shifts for this compound, as would be predicted from computational methods.
Theoretical Studies of Reaction Pathways and Transition States Involving this compound
Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound. rsc.orgresearchgate.net By calculating the energies of reactants, products, and transition states, computational methods can map out the entire reaction pathway. acs.orgacs.org This allows for the determination of activation energies, which are critical for understanding reaction rates. For example, the hydrolysis of the sulfonamide bond in this compound could be studied computationally to understand its stability under different pH conditions. Such studies provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain experimentally.
Applications in Advanced Organic Synthesis and Chemical Biology Tool Development
N-Cyclopentylmethanesulfonamide as a Strategic Building Block in Complex Molecule Synthesis
No specific instances of this compound being used as a key precursor or building block in the synthesis of complex molecules have been identified in the public domain.
Precursor in the Construction of Nitrogen-Containing Heterocycles
There is no available literature detailing the use of this compound as a starting material for the synthesis of nitrogen-containing heterocycles such as pyridines, pyrimidines, or triazoles.
Scaffold for Diversification in Synthetic Libraries
A review of literature on combinatorial chemistry and the generation of synthetic libraries for high-throughput screening did not reveal any libraries constructed using an this compound scaffold.
Utility as a Ligand or Catalyst Component in Organometallic and Organic Catalysis
No studies have been found that describe the use of this compound or its derivatives as ligands for metal catalysts or as components in organocatalytic systems.
Development of this compound-based Probes for Molecular Interaction Studies in Chemical Biology
The development of fluorescent or biotinylated molecular probes derived from this compound for studying protein-protein interactions or other biological phenomena has not been reported in the scientific literature.
Isotopic Labeling of this compound for Mechanistic Elucidation in Chemical Systems
There are no published methods for the isotopic labeling (e.g., with deuterium, ¹³C, or ¹⁵N) of this compound to investigate reaction mechanisms.
Emerging Research Frontiers and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The table below illustrates a hypothetical output from an ML model designed to predict the yield of N-cyclopentylmethanesulfonamide synthesis under various conditions.
| Base | Solvent | Temperature (°C) | Catalyst | Predicted Yield (%) |
| Triethylamine (B128534) | Dichloromethane (B109758) | 25 | None | 85 |
| Pyridine | Toluene | 80 | DMAP | 92 |
| K₂CO₃ | Acetonitrile (B52724) | 60 | None | 78 |
| Triethylamine | Toluene | 110 | DMAP | 88 |
| DBU | Tetrahydrofuran (B95107) | 25 | None | 95 |
This table is illustrative, based on general principles of ML-based reaction optimization, to show how AI could guide the synthesis of this compound.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions. The this compound molecule possesses key features that make it an interesting candidate for such studies. The sulfonamide group (-SO₂NH-) is a powerful and well-established hydrogen-bonding motif. acs.orgnih.gov The N-H proton acts as a strong hydrogen bond donor, while the two sulfonyl oxygen atoms are effective hydrogen bond acceptors. nih.govresearchgate.net
The potential for this compound to form these assemblies opens doors to its use in crystal engineering and the design of new materials. By co-crystallizing it with other molecules that have complementary hydrogen-bonding sites, it may be possible to create novel multi-component materials with tailored properties. The study of these interactions is fundamental to understanding and predicting the crystal packing of pharmaceutical solids and designing materials with specific physical properties like solubility and stability. nih.govresearchgate.net
| Interaction Type | Donor Group | Acceptor Group | Potential Role in Assembly |
| Hydrogen Bonding | Sulfonamide (N-H) | Sulfonyl (S=O) | Primary interaction driving the formation of chains and dimers. acs.orgnih.gov |
| van der Waals Forces | Cyclopentyl Ring | Adjacent Molecules | Contributes to the overall packing efficiency and stability of the assembly. |
| Dipole-Dipole | Sulfonyl Group (S=O) | Polar groups on adjacent molecules | Influences the orientation and alignment of molecules within the crystal lattice. |
Discovery of Novel Reactivity Modalities for this compound
While the classical synthesis of this compound is straightforward, modern synthetic chemistry offers new ways to use this molecule as a building block for more complex structures. Emerging research focuses on activating otherwise inert bonds, and the sulfonamide moiety is an excellent participant in such transformations.
One major frontier is photoredox catalysis , which uses light to enable novel chemical reactions under mild conditions. acs.orgnih.govdomainex.co.uk This technology has been successfully applied to the synthesis of sulfonamides from various precursors and could be used to create derivatives of this compound. acs.orgnih.gov More excitingly, the N-H bond within the this compound molecule itself can be a target. Photoredox-catalyzed processes can generate a nitrogen-centered radical from the sulfonamide, which can then trigger intramolecular reactions, such as the functionalization of a remote, unactivated C-H bond on the cyclopentyl ring. nih.gov This strategy, known as the Hofmann-Löffler-Freytag reaction or similar 1,5-hydrogen atom transfer (1,5-HAT) processes, allows for the direct installation of new functional groups onto the aliphatic ring, a transformation that is very difficult to achieve with traditional methods. nih.gov
Another area of intense research is C-H activation , where a transition metal catalyst selectively functionalizes a C-H bond. rsc.orgrsc.org While often applied to aromatic C-H bonds, methods for activating aliphatic C-H bonds are rapidly advancing. The sulfonamide group can act as a "directing group," coordinating to a metal catalyst and guiding it to a specific C-H bond on the cyclopentyl ring for functionalization. This would provide a powerful and precise method for elaborating the structure of this compound.
| Reactivity Modality | Key Principle | Potential Application to this compound |
| Photoredox Catalysis | Generation of radical intermediates using light. nih.govrawdatalibrary.net | Formation of a nitrogen-centered radical to enable remote C-H functionalization on the cyclopentyl ring. nih.gov |
| C-H Activation | Transition-metal-catalyzed cleavage and functionalization of a C-H bond. rsc.orgrsc.org | The sulfonamide group directs a catalyst to selectively functionalize a C-H bond on the cyclopentyl ring. |
| Borrowing Hydrogen Catalysis | Use of alcohols as alkylating agents, mediated by a metal catalyst. acs.org | N-H bond of a primary sulfonamide could be alkylated with cyclopentanol (B49286) to form this compound. |
| Electrosynthesis | Using electricity to drive chemical reactions. | Could offer a greener alternative for the synthesis or derivatization of sulfonamides. tue.nl |
Challenges and Opportunities in Industrial Scale-Up and Process Intensification for this compound Production
Translating a laboratory synthesis to an industrial scale presents a unique set of challenges and opportunities. For the production of this compound, key considerations include cost-effectiveness, safety, waste minimization, and process efficiency. researchgate.netacs.org Traditional batch production methods, often relying on stoichiometric amounts of reagents and large volumes of organic solvents, can be inefficient and generate significant waste. google.com
A major opportunity lies in the adoption of process intensification strategies, most notably flow chemistry . acs.orgacs.org In a flow process, reagents are continuously pumped through a reactor, where they mix and react. researchgate.net This approach offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and greater consistency. google.com For the synthesis of this compound, a flow process could involve pumping solutions of methanesulfonyl chloride and cyclopentylamine (B150401) through a heated tube or a packed-bed reactor, allowing for rapid and efficient production. acs.org The reduced reactor volume significantly enhances safety, especially when dealing with exothermic reactions.
Furthermore, flow chemistry enables the use of immobilized reagents or catalysts. For example, the base required to neutralize the HCl byproduct could be a solid-supported scavenger packed into a cartridge. acs.org This simplifies purification, as the product stream emerges free of dissolved base, eliminating a downstream separation step. acs.org Such eco-friendly approaches, which minimize waste and use greener solvents, are becoming increasingly important in industrial chemical manufacturing. researchgate.netacs.org
The table below contrasts a conventional batch synthesis with a conceptual intensified flow process for producing this compound.
| Parameter | Traditional Batch Process | Intensified Flow Process |
| Mode of Operation | Reagents are added to a large vessel and reacted over several hours. | Reagents are continuously pumped through a small reactor. researchgate.netacs.org |
| Heat Transfer | Inefficient, potential for thermal runaways. | Highly efficient, excellent temperature control. google.com |
| Safety | Higher risk due to large volumes of reagents and potential for runaway reactions. | Inherently safer due to small reactor volume and superior control. researchgate.net |
| Workup/Purification | Often requires liquid-liquid extraction and column chromatography. | Can be integrated with in-line purification (e.g., solid-phase scavengers), minimizing steps. acs.org |
| Scalability | Scaling up requires larger, more expensive reactors. | Scaling up is achieved by running the process for a longer time ("scale-out"). researchgate.net |
| Waste Generation | Higher, due to solvent-intensive workups and potential for side reactions. | Lower, due to higher efficiency and simplified purification. acs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclopentylmethanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A primary route involves reacting methanesulfonyl chloride with cyclopentylamine under basic conditions (e.g., using triethylamine or pyridine). Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) critically influence yield and purity. For optimization, iterative testing of reaction time (4–24 hours) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the cyclopentyl group and sulfonamide linkage. Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups (S=O stretching at ~1350–1150 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. What are the key structural features of this compound that influence its reactivity?
- Methodological Answer : The cyclopentyl group introduces steric hindrance, affecting nucleophilic substitution rates and regioselectivity. The sulfonamide’s electron-withdrawing nature modulates acidity (N–H pKa ~10–12), influencing hydrogen-bonding interactions in catalytic or biological systems. Comparative studies with cyclohexyl or aryl analogs can isolate steric/electronic contributions .
Q. What are the common purification methods for this compound, and how do they impact yield and purity?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. Purity ≥95% is achievable via gradient elution, but yields may drop by 10–15% compared to crude product. Solvent polarity adjustments minimize co-elution of byproducts (e.g., unreacted amine) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ values) often arise from assay variability (cell lines, incubation times) or compound stability. Meta-analyses should normalize data against positive controls (e.g., known enzyme inhibitors) and validate purity via HPLC. Dose-response curves under standardized conditions (pH, temperature) reduce inter-study variability .
Q. What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?
- Methodological Answer : Structural modifications, such as introducing hydrophilic substituents (e.g., hydroxyl groups) on the cyclopentyl ring, improve aqueous solubility. Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) enhance bioavailability. LogP calculations (via HPLC or computational tools) guide rational design .
Q. How does the cyclopentyl moiety in this compound affect its interaction with biological targets compared to other alkyl groups?
- Methodological Answer : The cyclopentyl group’s moderate rigidity and lipophilicity favor hydrophobic binding pockets in enzymes (e.g., carbonic anhydrase). Molecular docking simulations compare binding affinities against cyclohexyl or linear alkyl analogs. In vitro assays (surface plasmon resonance) quantify dissociation constants (KD) to validate computational predictions .
Q. What computational methods are used to predict the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for hydrolysis or oxidation pathways. Molecular dynamics simulations assess stability in biological matrices (e.g., plasma proteins). Retrosynthetic tools (e.g., AI-driven platforms) propose alternative synthetic routes to bypass unstable intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
